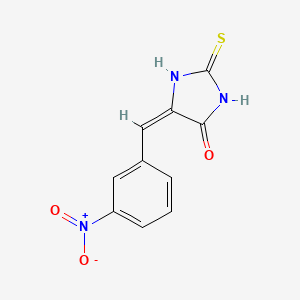
(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones It is characterized by the presence of a nitrobenzylidene group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline
- (E)-N-(3-Nitrobenzylidene)-3,4-dimethylaniline
- N-(3-Nitrobenzylidene)aniline
Uniqueness
(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of both a nitrobenzylidene group and a thioxoimidazolidinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7N3O3S |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
(5E)-5-[(3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-2-1-3-7(4-6)13(15)16/h1-5H,(H2,11,12,14,17)/b8-5+ |
InChI Key |
YLAMPWFIFGRNCQ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















